![molecular formula C7H8BFO2 B019590 2-Fluoro-4-methylphenylboronic acid CAS No. 170981-26-7](/img/structure/B19590.png)
2-Fluoro-4-methylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylphenylboronic acid and its derivatives involves multiple steps, including halogenation, coupling reactions, and the use of boronic acids. A practical synthesis method involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, yielding significant products despite the high costs and toxicity concerns associated with palladium catalysts and phenylboronic acid (Qiu et al., 2009). Additionally, the synthesis of fluoro-substituted phenylboronic acids, including this compound, has been achieved through optimized conditions involving n-butyllithium, tributyl borate, and potassium tert-butoxide, showcasing the efficiency of these methods in producing the target compound (An Zhong-wei, 2006).
Molecular Structure Analysis
The molecular and crystal structure of fluoro-substituted phenylboronic acids, including this compound, has been characterized by NMR and X-ray diffraction methods. These studies have provided insights into the molecular geometry, electronic structure, and the influence of fluorine substituents on the compound's properties (Kowalska et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as Suzuki coupling, which is facilitated by its boronic acid functional group. The presence of the fluorine atom introduces electronic effects that influence the reactivity and selectivity of these reactions. For instance, the halodeboronation of aryl boronic acids, including this compound derivatives, has been explored to generate aryl halides under specific conditions (Szumigala et al., 2004).
Scientific Research Applications
Organic Synthesis and Analytical Chemistry : Fluoro-substituted boronic acids, such as 2-Fluoro-4-methylphenylboronic acid, are known for their unique properties like acidity, hydrolytic stability, and spectroscopic properties. These characteristics make them crucial in organic synthesis and analytical chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Cross-Coupling Reactions : Electron-poor fluoro-containing arylboronic acids, a category that includes this compound, are efficient coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions (Chen, Xing, Dong, & Hu, 2016).
Tautomeric Equilibrium in Chemistry : Studies show that fluoro-substituted 2-formylphenylboronic acids exhibit tautomeric equilibrium with cyclic benzoxaborole, influenced by the position of fluorine substituents (Kowalska et al., 2016).
Antifungal Activity : A study revealed that 4-fluoro-2-formylphenylboronic acid, analogous to this compound, exhibits potent antifungal activity against various fungi, with the tautomeric equilibrium and fluorine substituent position playing crucial roles (Borys et al., 2019).
Synthesis of Silicon-Containing Drugs : The synthesis of derivatives like 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid provides new building blocks for the development of silicon-containing drugs (Troegel et al., 2009).
Organic Synthesis Applications : The halodeboronation of aryl boronic acids, including this compound, enables scalable synthesis of various organic compounds (Szumigala et al., 2004).
Fluorescence Sensing : Some derivatives of this compound, when combined with a pyrene fluorophore, can effectively detect glucose in aqueous solutions, demonstrating potential in biosensing applications (Huang et al., 2013).
Experimental Oncology : Phenylboronic acid and benzoxaborole derivatives, similar to this compound, have shown promising antiproliferative and proapoptotic properties in cancer cells, indicating potential applications in oncology (Psurski et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway leads to the formation of new carbon–carbon bonds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction, in which the compound acts as a reagent, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-fluoro-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXXGOMAGHXIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382450 | |
Record name | 2-Fluoro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170981-26-7 | |
Record name | 2-Fluoro-4-methylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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